5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Pharmaceutical intermediate Purity specification HPLC assay

Essential protected intermediate for Ivacaftor (VX-770) synthesis. The methyl carbonate group enables chemoselective amide coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Also supplied as Ivacaftor Impurity 8 reference standard for ANDA analytical method validation. Procure ≥98% purity with defined impurity profile (individual ≤0.5%, total ≤1%) for consistent coupling efficiency and reduced downstream purification.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 1182822-31-6
Cat. No. B1373557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-di-tert-butylphenyl methyl carbonate
CAS1182822-31-6
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C
InChIInChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3
InChIKeyNEMQZDZEKFZZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate (CAS 1182822-31-6): Technical Procurement and Specification Overview for Pharmaceutical Intermediates


5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS 1182822-31-6), also named carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl ester, is a functionalized aromatic carbonate derivative with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol [1]. This compound is characterized by its sterically hindered 2,4-di-tert-butyl-substituted phenyl core bearing a 5-amino group and a methyl carbonate ester moiety . It is a solid at ambient temperature, typically appearing as a white to off-white powder, with a predicted boiling point of 371.6±42.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ [1]. The compound's utility is almost entirely defined by its role as a key protected intermediate in the synthesis of ivacaftor (VX-770), an FDA-approved CFTR potentiator for cystic fibrosis [2][3]. Beyond its primary synthetic application, this compound is also commercially supplied as a characterized reference standard (Ivacaftor Impurity 8) for analytical method development and quality control [4].

Why Direct Phenol Analog Substitution for 5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate Fails in Ivacaftor Synthesis and Analytical Control


Procurement of this specific methyl carbonate derivative, rather than a generic substituted phenol, is non-negotiable for two critical workflow reasons. First, the methyl carbonate moiety functions as a protecting group for the phenolic hydroxyl during the multi-step synthesis of ivacaftor, preventing unwanted side reactions during coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid; direct substitution with the unprotected phenol (5-amino-2,4-di-tert-butylphenol) would alter the reaction mechanism and require different coupling conditions [1]. Second, in analytical quality control contexts, this compound serves as a specifically designated impurity marker (Ivacaftor Impurity 8); substitution with a non-designated analog would invalidate regulatory method validation because the retention time, response factor, and spectral characteristics differ substantially from the authentic impurity standard [2][3].

Quantitative Differentiation Evidence for 5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate: Comparative Purity, Stability, and Application Data


Comparative Purity Specifications: High-Purity Pharmaceutical Intermediate Grade vs. Standard Technical Grade

The target compound is commercially available at high purity levels, typically 98% minimum assay by HPLC, with specific impurity limits defined . In contrast, generic or technical grade phenol analogs and unprotected intermediates often lack such stringent specifications or are supplied at lower purities (e.g., 95%), which can introduce unidentified impurities that compromise synthetic yield and downstream purity requirements . For analytical reference standard applications, this compound is supplied with detailed characterization data compliant with regulatory guidelines, a level of documentation not typically available for non-designated analogs [1].

Pharmaceutical intermediate Purity specification HPLC assay Procurement quality

Functional Group Protection vs. Unprotected Phenol: Impact on Reaction Selectivity and Yield in Ivacaftor Coupling

In the synthesis of ivacaftor, the methyl carbonate group of the target compound serves as a protecting group for the phenolic hydroxyl, enabling selective amide bond formation with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1]. When the unprotected phenol (5-amino-2,4-di-tert-butylphenol) is used directly, competitive O-acylation can occur, leading to side products and reduced yield of the desired N-acylated product [2]. The carbonate protecting group is subsequently removed under mild conditions to regenerate the free phenol in the final ivacaftor molecule, a sequence that is not possible with the unprotected analog without additional synthetic steps [1][3].

Protecting group strategy Ivacaftor synthesis Coupling reaction Selectivity

Steric Stabilization from 2,4-Di-tert-Butyl Substitution vs. Non-sterically Hindered Aromatic Amines

The presence of bulky tert-butyl groups at the 2- and 4-positions of the aromatic ring confers enhanced stability against oxidation and thermal degradation compared to non-sterically hindered aromatic amines . This structural feature distinguishes the compound from simpler aniline derivatives or unsubstituted phenyl carbonates. The steric bulk shields the electron-rich aromatic ring and the amino group from electrophilic attack and oxidative processes, which is particularly relevant for storage stability and during reactions conducted at elevated temperatures .

Steric hindrance Oxidative stability Thermal stability tert-Butyl group

Regulatory Analytical Compliance: Ivacaftor Impurity 8 Reference Standard vs. Non-Designated Analogs

This compound is explicitly designated and commercially supplied as Ivacaftor Impurity 8, a fully characterized reference standard for analytical method development, method validation, and quality control applications in the context of Abbreviated New Drug Applications (ANDAs) and commercial ivacaftor production [1][2]. It is supplied with detailed characterization data compliant with regulatory guidelines, including NMR, HPLC, and MS documentation [1]. Non-designated aromatic carbonate analogs cannot serve this specific regulatory function, as they lack the required structural identity, established retention time, and validated response factors relative to the ivacaftor API [3].

Impurity reference standard ANDA method validation Quality control Regulatory compliance

Commercial Availability for Research and Scale-Up: Quantified Catalog Sizes and Pricing Benchmarks

The target compound is readily available from multiple commercial suppliers in a range of quantities from milligram-scale research samples to multi-gram and bulk commercial quantities [1]. Catalog pricing as of 2024 includes 100 mg at USD 35, 1 g at USD 160, and 10 g at USD 875 from research chemical suppliers ; larger bulk quantities are available at competitive prices from pharmaceutical intermediate manufacturers . This tiered commercial availability contrasts with less common or custom-synthesized analogs, which may require lengthy custom synthesis lead times and higher cost per gram for small research quantities .

Commercial availability Bulk procurement Research quantities Cost efficiency

Definitive Research and Industrial Application Scenarios for 5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate (CAS 1182822-31-6)


GMP-Compliant Ivacaftor Intermediate Procurement for Process Development and Scale-Up Synthesis

This compound is the essential protected amine intermediate in the convergent synthesis of ivacaftor. Its procurement from suppliers offering 98%+ purity with defined impurity profiles (individual impurity ≤0.5%, total impurities ≤1%) ensures consistent coupling efficiency and minimizes downstream purification burden . The methyl carbonate protecting group enables chemoselective amide bond formation with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a critical step in the FDA-approved synthetic route [1][2].

Regulatory Analytical Reference Standard for Ivacaftor Impurity Profiling and Method Validation

In quality control and analytical development laboratories supporting ivacaftor generic drug applications (ANDAs), this compound serves as Ivacaftor Impurity 8, a fully characterized reference standard supplied with comprehensive documentation compliant with ICH guidelines [3]. It is essential for HPLC method validation, system suitability testing, and quantitation of this specific process-related impurity in ivacaftor API and finished drug products [4].

Synthesis of Sterically Hindered Carbamate Derivatives for Pharmaceutical Research

Beyond ivacaftor, the compound's 2,4-di-tert-butyl substitution pattern and methyl carbonate functionality make it a valuable building block for medicinal chemistry programs exploring CFTR modulators and related quinoline-based scaffolds. The steric bulk of the tert-butyl groups enhances metabolic stability and can modulate target binding interactions, while the carbonate moiety serves as a latent phenol for late-stage deprotection [1].

Stable Intermediate Procurement for Multi-Step Campaigns Requiring Extended Storage

The compound's enhanced oxidative and thermal stability conferred by the sterically hindering tert-butyl groups makes it suitable for procurement in advance of long synthetic campaigns. This stability characteristic reduces the risk of intermediate degradation during storage at recommended conditions (2-8°C or -20°C depending on supplier specifications) and minimizes batch-to-batch variability in multi-step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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